molecular formula C24H28N2O4 B7711889 N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No. B7711889
M. Wt: 408.5 g/mol
InChI Key: WJLNOAVGSQBNMU-UHFFFAOYSA-N
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Description

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as BMH-21, is a chemical compound that has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research. The compound has been shown to exhibit potent anticancer activity in vitro, with studies demonstrating its ability to induce cell death in a variety of cancer cell lines. N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has also been shown to inhibit the growth of tumors in animal models of cancer.

Mechanism of Action

The mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is not yet fully understood, but it is believed to involve the inhibition of DNA replication and repair processes in cancer cells. Studies have shown that N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide can induce DNA damage and activate cell death pathways in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects in cancer cells. Studies have demonstrated that the compound can induce DNA damage, activate cell death pathways, and inhibit the growth and proliferation of cancer cells. N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has also been shown to have anti-inflammatory effects, suggesting that it may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has several advantages for use in lab experiments, including its potent anticancer activity and its ability to induce DNA damage and activate cell death pathways in cancer cells. However, the compound also has several limitations, including its relatively complex synthesis method and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of inflammatory diseases, and the exploration of its mechanism of action in cancer cells. Other potential directions for research include the evaluation of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide in combination with other anticancer drugs and the development of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide analogs with improved pharmacological properties.

Synthesis Methods

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is a synthetic compound that can be prepared through a multi-step process involving the reaction of various chemical reagents. The synthesis method for N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been described in detail in several scientific publications, including a 2014 study by Li et al. that used a 10-step synthesis route to produce the compound.

properties

IUPAC Name

N-butyl-3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-5-6-9-26(24(28)18-12-20(29-3)14-21(13-18)30-4)15-19-11-17-8-7-16(2)10-22(17)25-23(19)27/h7-8,10-14H,5-6,9,15H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLNOAVGSQBNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide

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